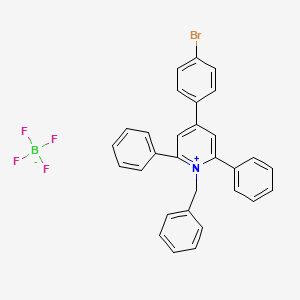
1-Benzyl-4-(4-bromophenyl)-2,6-diphenylpyridin-1-ium tetrafluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-4-(4-bromophenyl)-2,6-diphenylpyridin-1-ium tetrafluoroborate, also known as BDP, is a fluorescent dye that has been used extensively in scientific research. BDP is a cationic dye that is commonly used in bioimaging and cell tracking studies due to its high quantum yield, photostability, and low cytotoxicity.
作用机制
The mechanism of action of 1-Benzyl-4-(4-bromophenyl)-2,6-diphenylpyridin-1-ium tetrafluoroborate is based on its ability to bind to biological structures such as cell membranes and proteins. 1-Benzyl-4-(4-bromophenyl)-2,6-diphenylpyridin-1-ium tetrafluoroborate is a cationic dye that is attracted to negatively charged biological structures. Once bound, 1-Benzyl-4-(4-bromophenyl)-2,6-diphenylpyridin-1-ium tetrafluoroborate emits a bright red fluorescence, which can be detected using a fluorescence microscope or other imaging techniques.
Biochemical and Physiological Effects
1-Benzyl-4-(4-bromophenyl)-2,6-diphenylpyridin-1-ium tetrafluoroborate has low cytotoxicity and is generally considered safe for use in biological studies. 1-Benzyl-4-(4-bromophenyl)-2,6-diphenylpyridin-1-ium tetrafluoroborate has been shown to have minimal effects on cell viability, proliferation, and differentiation. However, like any chemical compound, 1-Benzyl-4-(4-bromophenyl)-2,6-diphenylpyridin-1-ium tetrafluoroborate may have some effects on biochemical and physiological processes, depending on the concentration and duration of exposure.
实验室实验的优点和局限性
1-Benzyl-4-(4-bromophenyl)-2,6-diphenylpyridin-1-ium tetrafluoroborate has several advantages for use in lab experiments. 1-Benzyl-4-(4-bromophenyl)-2,6-diphenylpyridin-1-ium tetrafluoroborate is a highly fluorescent dye that emits a bright red fluorescence, making it easy to detect and track in biological systems. 1-Benzyl-4-(4-bromophenyl)-2,6-diphenylpyridin-1-ium tetrafluoroborate is also photostable, meaning that it can withstand prolonged exposure to light without losing its fluorescence. 1-Benzyl-4-(4-bromophenyl)-2,6-diphenylpyridin-1-ium tetrafluoroborate has low cytotoxicity, making it safe for use in biological studies.
However, there are also some limitations to the use of 1-Benzyl-4-(4-bromophenyl)-2,6-diphenylpyridin-1-ium tetrafluoroborate in lab experiments. 1-Benzyl-4-(4-bromophenyl)-2,6-diphenylpyridin-1-ium tetrafluoroborate has a relatively short excitation wavelength, which may limit its use in certain imaging applications. 1-Benzyl-4-(4-bromophenyl)-2,6-diphenylpyridin-1-ium tetrafluoroborate also has a relatively low quantum yield compared to other fluorescent dyes, which may limit its sensitivity in some applications.
未来方向
There are several future directions for the use of 1-Benzyl-4-(4-bromophenyl)-2,6-diphenylpyridin-1-ium tetrafluoroborate in scientific research. One potential application is in the development of new imaging techniques for studying biological systems. 1-Benzyl-4-(4-bromophenyl)-2,6-diphenylpyridin-1-ium tetrafluoroborate could be used in combination with other fluorescent dyes to create multi-color imaging systems that allow for the simultaneous detection of multiple biological structures.
Another potential application is in the development of new drug delivery systems. 1-Benzyl-4-(4-bromophenyl)-2,6-diphenylpyridin-1-ium tetrafluoroborate could be used to track the distribution and uptake of drugs in cells and tissues, which could help to optimize drug delivery and improve treatment outcomes.
Conclusion
1-Benzyl-4-(4-bromophenyl)-2,6-diphenylpyridin-1-ium tetrafluoroborate, or 1-Benzyl-4-(4-bromophenyl)-2,6-diphenylpyridin-1-ium tetrafluoroborate, is a highly fluorescent dye that has been used extensively in scientific research. 1-Benzyl-4-(4-bromophenyl)-2,6-diphenylpyridin-1-ium tetrafluoroborate has several advantages for use in lab experiments, including its high quantum yield, photostability, and low cytotoxicity. 1-Benzyl-4-(4-bromophenyl)-2,6-diphenylpyridin-1-ium tetrafluoroborate has been used to label various biological structures and has potential applications in the development of new imaging techniques and drug delivery systems. As research in this area continues, it is likely that 1-Benzyl-4-(4-bromophenyl)-2,6-diphenylpyridin-1-ium tetrafluoroborate will continue to play an important role in scientific studies.
合成方法
The synthesis of 1-Benzyl-4-(4-bromophenyl)-2,6-diphenylpyridin-1-ium tetrafluoroborate involves the reaction of 4-bromoacetophenone with benzylamine and diphenylacetylene in the presence of a palladium catalyst. The resulting product is then treated with tetrafluoroboric acid to obtain 1-Benzyl-4-(4-bromophenyl)-2,6-diphenylpyridin-1-ium tetrafluoroborate as a tetrafluoroborate salt. The synthesis of 1-Benzyl-4-(4-bromophenyl)-2,6-diphenylpyridin-1-ium tetrafluoroborate is a relatively simple and straightforward process, and the yield is typically high.
科学研究应用
1-Benzyl-4-(4-bromophenyl)-2,6-diphenylpyridin-1-ium tetrafluoroborate has been widely used in scientific research due to its unique properties. 1-Benzyl-4-(4-bromophenyl)-2,6-diphenylpyridin-1-ium tetrafluoroborate emits a bright red fluorescence when excited with blue light, making it an ideal fluorescent dye for bioimaging and cell tracking studies. 1-Benzyl-4-(4-bromophenyl)-2,6-diphenylpyridin-1-ium tetrafluoroborate has been used to label various biological structures, including cells, tissues, and proteins. 1-Benzyl-4-(4-bromophenyl)-2,6-diphenylpyridin-1-ium tetrafluoroborate has also been used in drug delivery studies to track the distribution and uptake of drugs in cells and tissues.
属性
IUPAC Name |
1-benzyl-4-(4-bromophenyl)-2,6-diphenylpyridin-1-ium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23BrN.BF4/c31-28-18-16-24(17-19-28)27-20-29(25-12-6-2-7-13-25)32(22-23-10-4-1-5-11-23)30(21-27)26-14-8-3-9-15-26;2-1(3,4)5/h1-21H,22H2;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDOZAFVSYNQIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C[N+]2=C(C=C(C=C2C3=CC=CC=C3)C4=CC=C(C=C4)Br)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23BBrF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(4-bromophenyl)-2,6-diphenylpyridin-1-ium tetrafluoroborate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

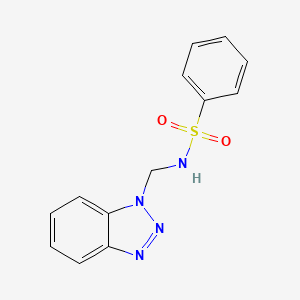
![Ethyl 2-(2-(3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamido)thiazol-4-yl)acetate](/img/structure/B2914134.png)
![Ethyl 2-[2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2914136.png)
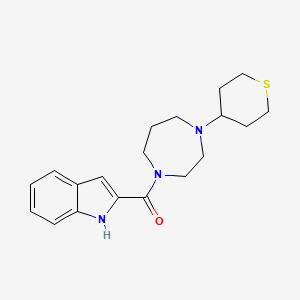
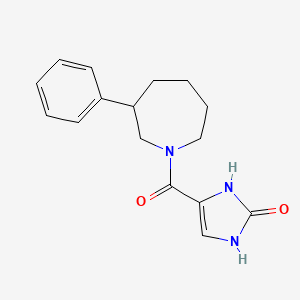
![2-(4-ethoxyphenyl)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2914141.png)
![N-[2-(1H-Indazol-6-yl)ethyl]-6-methylsulfanylpyridine-2-carboxamide](/img/structure/B2914143.png)


![1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one](/img/structure/B2914148.png)
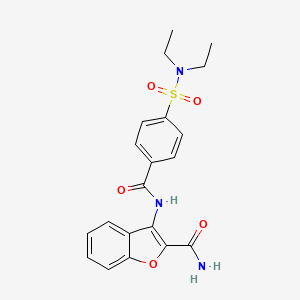
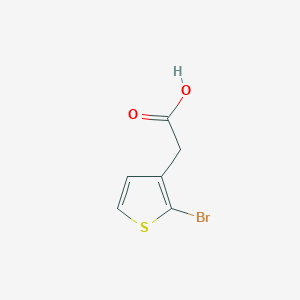
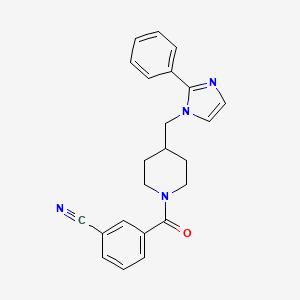
![5-[(tert-butoxy)carbonyl]-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2914156.png)